2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Corrosion Inhibition Properties:
- Research has demonstrated the use of azide complexes, including those derived from 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one, in inhibiting corrosion on mild steel. These complexes show promising results in corrosion engineering (Das et al., 2017).
Synthesis and Spectroscopic Characterization:
- The compound has been used in the synthesis and characterization of new molecules, where its role in the structure and properties of the synthesized compounds has been explored (Govindhan et al., 2017).
Photoredox Alkylazidation of Alkenes:
- In a study focused on photoredox alkylazidation of alkenes, sodium azide was utilized alongside heteroarenium salts to produce valuable 2-azido-1-(1,4-dihydropyridin-4-yl)-ethanes. This application is important for the incorporation of azido groups in chemical synthesis (Yang et al., 2020).
Synthesis of Schiff Base Complexes:
- The compound has been used in the synthesis of Schiff base complexes, which are relevant in materials science and coordination chemistry. These complexes often exhibit interesting properties such as magnetic interactions and can be applied in various fields (Jana et al., 2012).
Magnetic Investigation of Azido-Bridged Compounds:
- Studies on azido-bridged compounds, potentially synthesized using derivatives of this compound, have contributed to understanding magnetic interactions in such compounds. These investigations are significant for the development of magnetic materials and devices (Sasmal et al., 2010).
Synthesis of Functionalized Azaheterocycles:
- The compound is used in the synthesis of functionalized azaheterocycles, demonstrating its versatility in organic synthesis. These heterocycles find applications in pharmaceuticals and agrochemicals (Dolfen et al., 2014).
Enantioselective Azidation:
- The compound is involved in the enantioselective azidation of unactivated alkenes, showing its utility in asymmetric synthesis, which is crucial in the development of chiral drugs and catalysts (Li et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
The exact mode of action of 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in their function. The azido group in the compound could potentially undergo reactions that modify the target, altering its activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining its effectiveness .
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Properties
IUPAC Name |
2-azido-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-2-1-3-15(5-6)7(16)4-13-14-12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJZKBFXTCLWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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